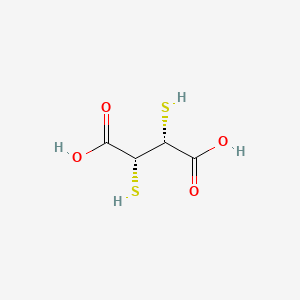

2,3-Dimercaptosuccinic acid, (-)-

Description

Historical Perspectives and Discovery of Dithiol Chelating Agents in Chemical Research

The development of dithiol chelating agents is rooted in the history of chemical warfare and toxicology. The first prominent dithiol chelating agent was dimercaprol, also known as British Anti-Lewisite (BAL). agpatelmd.comnih.gov It was developed during World War II as an antidote to the arsenic-based chemical weapon, lewisite. nih.govmdpi.com The success of BAL spurred further research into dithiol compounds with improved properties.

In the 1960s, meso-2,3-dimercaptosuccinic acid (DMSA) emerged as a less toxic and water-soluble analog of BAL. nih.gov Initial studies on DMSA as an effective antidote for heavy metal poisoning were conducted in the People's Republic of China, Japan, and the former Soviet Union before gaining attention in Europe and the United States in the mid-1970s. nih.gov The synthesis of dimercaptosuccinic acid was first reported by V. L. Nirenburg in Russia. wikipedia.org Chinese scientists later discovered its effectiveness in treating antimony poisoning in 1957. wikipedia.org

Stereochemical Significance of (-)-2,3-Dimercaptosuccinic Acid in Ligand Design

The 2,3-dimercaptosuccinic acid molecule possesses two stereocenters, leading to three stereoisomers: the meso form (2R,3S), and a pair of enantiomers, (+)-(2R,3R) and (-)-(2S,3S)-2,3-dimercaptosuccinic acid. wikipedia.org The distinct stereochemistry of these isomers plays a crucial role in their coordination properties and their interactions with metal ions.

Research has shown that the stereoisomers of DMSA exhibit different affinities and coordination modes with metal ions. For instance, studies on lead chelation have indicated that the racemic mixture of DMSA tends to bind to lead more strongly than the meso form. acs.org This difference is attributed to the conformational preferences of the ligands in the resulting metal complexes. The rac-DMSA is believed to adopt a staggered anti conformation, while meso-DMSA prefers a staggered gauche conformation with respect to their carboxylate groups when forming lead chelates. acs.org The binding sites in the lead chelates of DMSA stereoisomers involve the two thiolate groups and one carboxylate group. acs.org

The differential binding and complex formation of the stereoisomers have significant implications for their efficacy in applications such as heavy metal chelation. Comparative studies on the zinc complexes of meso- and rac-DMSA have revealed dramatic differences in their complex formation behavior, influencing their distribution in solution as a function of pH and zinc-to-ligand ratios. nih.gov

Current Research Frontiers and Emerging Paradigms for (-)-2,3-Dimercaptosuccinic Acid Studies

Current research on (-)-2,3-dimercaptosuccinic acid and its related compounds extends beyond its traditional role as a chelating agent for heavy metal toxicity. The unique properties of DMSA are being explored in various cutting-edge scientific fields.

One emerging area is in the synthesis of nanomaterials. For example, meso-DMSA has been utilized as both a sulfur source and a capping agent in the aqueous synthesis of cadmium sulfide (B99878) (CdS) quantum dots. rsc.org This method offers a biocompatible route to producing these nanoparticles, which have potential applications in bio-imaging and diagnostics. rsc.org

Furthermore, the chelating properties of DMSA are being investigated in the context of combating antibiotic resistance. Recent studies have explored the use of DMSA in combination with carbapenem (B1253116) antibiotics to inhibit metallo-β-lactamases (MBLs) in resistant bacteria like Pseudomonas aeruginosa. nih.gov MBLs require zinc for their activity, and DMSA's ability to chelate this metal shows promise in restoring the efficacy of these antibiotics. nih.gov

Researchers are also developing and studying analogues of DMSA to enhance its properties. For instance, monoisoamyl 2,3-dimercaptosuccinic acid (MiADMSA), a lipophilic analogue, has shown potential as a chelating agent for chronic arsenic poisoning due to its ability to distribute into cells. acs.org Other new analogues, such as those with protected thiol groups ("prodrugs") and various diesters, have been synthesized and evaluated for their therapeutic efficacy in metal poisoning. scilit.com

Data Tables

Table 1: Stereoisomers of 2,3-Dimercaptosuccinic Acid

| Stereoisomer | Abbreviation | Other Names | Key Feature |

|---|---|---|---|

| meso-2,3-Dimercaptosuccinic acid | meso-DMSA | Succimer, (2R,3S)-2,3-disulfanylbutanedioic acid | Achiral, optically inactive due to an internal plane of symmetry. wikipedia.org |

| (+)-(2R,3R)-2,3-Dimercaptosuccinic acid | (+)-DMSA | d-DMSA | Chiral enantiomer, rotates plane-polarized light to the right. |

Table 2: Selected Research Findings on DMSA Stereoisomers

| Research Area | Key Finding | Reference |

|---|---|---|

| Lead Chelation | rac-DMSA shows a greater tendency to bind with lead compared to meso-DMSA. acs.org | acs.org |

| Zinc Complexation | The complex formation behavior of rac-DMSA with zinc(II) is significantly different from that of meso-DMSA. nih.gov | nih.gov |

| Nanomaterial Synthesis | meso-DMSA can act as a sulfur source and capping agent for the synthesis of CdS quantum dots. rsc.org | rsc.org |

| Antibiotic Resistance | DMSA shows an additive effect with carbapenems against MBL-producing P. aeruginosa. nih.gov | nih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

27887-84-9 |

|---|---|

Molecular Formula |

C4H6O4S2 |

Molecular Weight |

182.2 g/mol |

IUPAC Name |

(2R,3R)-2,3-bis(sulfanyl)butanedioic acid |

InChI |

InChI=1S/C4H6O4S2/c5-3(6)1(9)2(10)4(7)8/h1-2,9-10H,(H,5,6)(H,7,8)/t1-,2-/m0/s1 |

InChI Key |

ACTRVOBWPAIOHC-LWMBPPNESA-N |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)S)(C(=O)O)S |

Canonical SMILES |

C(C(C(=O)O)S)(C(=O)O)S |

Origin of Product |

United States |

Synthetic Strategies and Derivatization of 2,3 Dimercaptosuccinic Acid

Enantioselective Synthesis of (-)-2,3-Dimercaptosuccinic Acid

Obtaining enantiomerically pure (-)-2,3-dimercaptosuccinic acid is a significant synthetic challenge. The molecule possesses two stereocenters, meaning that without stereochemical control, a mixture of isomers can be produced. The primary strategies to overcome this involve either building the molecule asymmetrically from the outset or separating the desired enantiomer from a racemic mixture.

Asymmetric Catalysis and Chiral Auxiliary Methodologies

Asymmetric synthesis provides a direct route to a single enantiomer, avoiding the loss of 50% of the material inherent in resolving a racemate. While specific applications of these methods for the direct synthesis of (-)-2,3-dimercaptosuccinic acid are not extensively detailed in readily available literature, established principles in organic synthesis can be applied.

Asymmetric Catalysis: This approach involves using a chiral catalyst to influence the stereochemical outcome of a reaction. For a precursor to (-)-2,3-dimercaptosuccinic acid, such as a fumarate or maleate derivative, an asymmetric dihydroxylation or aminohydroxylation could establish the two stereocenters. Subsequent chemical steps would then be required to convert the hydroxyl or amino groups into the target thiol functionalities. The catalyst, being chiral itself, creates a transient chiral environment that favors the formation of one enantiomer over the other.

Chiral Auxiliary Methodologies: This strategy involves temporarily attaching a chiral molecule, known as a chiral auxiliary, to a precursor substrate. nih.gov The auxiliary then directs the stereochemical course of subsequent reactions. For instance, a succinic acid precursor could be attached to a chiral auxiliary like a valine-derived oxazolidinone. This chiral adduct would then be subjected to a reaction to introduce the thiol groups (or protected thiol groups). The steric and electronic properties of the auxiliary would ensure that this addition occurs from a specific face of the molecule, leading to a single diastereomer. After the key stereocenters are set, the auxiliary is cleaved off, yielding the enantiomerically enriched product, and the auxiliary can often be recovered for reuse. nih.gov

Diastereoselective Routes and Chiral Resolution Techniques

When a synthesis produces a racemic mixture (an equal mix of (+) and (-) enantiomers), chiral resolution is the most common method for isolating the desired enantiomer. wikipedia.org

Diastereoselective Routes: These routes often begin with a starting material from the "chiral pool," which are abundant, naturally occurring enantiopure compounds like amino acids or tartaric acid. google.com For example, a synthesis could start from a specific stereoisomer of tartaric acid. Through a series of chemical transformations that preserve or invert the existing stereocenters, it is possible to convert the starting material into the desired (-)-2,3-dimercaptosuccinic acid. This approach leverages the pre-existing chirality of the starting material to direct the formation of the final product's stereochemistry.

Chiral Resolution: This is a classical and widely used technique for separating enantiomers. wikipedia.org The process involves reacting the racemic 2,3-dimercaptosuccinic acid with an enantiomerically pure chiral resolving agent, typically a chiral base if the target is an acid. Commonly used resolving agents for acidic compounds include naturally derived alkaloids like brucine or strychnine, or synthetic amines such as (R)- or (S)-1-phenylethylamine.

The reaction between the racemic acid (a mixture of (+) and (-) forms) and a single enantiomer of a chiral base (e.g., (+)-base) results in the formation of a mixture of two diastereomeric salts:

[(-)-acid/(+)-base]

[(+)-acid/(+)-base]

Unlike enantiomers, which have identical physical properties, diastereomers have different physical properties, including solubility. This difference allows for their separation by methods such as fractional crystallization. One of the diastereomeric salts will typically be less soluble in a given solvent and will crystallize out of the solution first. This salt can be physically separated by filtration. Subsequently, the purified diastereomeric salt is treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure (-)-2,3-dimercaptosuccinic acid and the resolving agent.

| Method | Principle | Key Components | Outcome |

| Asymmetric Catalysis | A chiral catalyst creates a chiral environment to favor one enantiomer's formation. | Prochiral precursor (e.g., fumarate), Chiral metal complex or organocatalyst. | Direct formation of enantiomerically enriched product. |

| Chiral Auxiliary | A temporary chiral group directs the stereochemistry of a reaction. | Substrate, Recoverable chiral auxiliary (e.g., oxazolidinone). | Formation of a single diastereomer, followed by cleavage to get the desired enantiomer. |

| Chiral Pool Synthesis | Utilizes a naturally occurring enantiopure molecule as a starting material. | Enantiopure starting material (e.g., tartaric acid, amino acid). | Synthesis of the target molecule with defined stereochemistry derived from the starting material. |

| Chiral Resolution | Separation of a racemic mixture by converting enantiomers into separable diastereomers. | Racemic mixture, Chiral resolving agent (e.g., chiral amine). | Separation of diastereomeric salts by crystallization, followed by recovery of each pure enantiomer. |

Design and Synthesis of Novel Analogues and Derivatives

Modifying the structure of (-)-2,3-dimercaptosuccinic acid by creating analogues and derivatives is a key area of research aimed at enhancing its properties or enabling its use in new applications, such as targeted delivery systems for preclinical research.

Chemical Modifications at Carboxyl and Thiol Functionalities

The structure of 2,3-dimercaptosuccinic acid offers two primary sites for chemical modification: the two carboxylic acid groups (-COOH) and the two thiol groups (-SH).

Carboxyl Group Modifications: The carboxylic acid groups can be readily converted into esters or amides.

Esterification: Reacting the acid with an alcohol under acidic conditions or using coupling agents can produce a range of dialkyl esters. For example, the synthesis of dimethyl, diethyl, di-n-propyl, diisopropyl, and di-n-butyl esters of the related meso-2,3-dimercaptosuccinic acid has been reported. This is typically achieved by heating the parent acid in the corresponding alcohol with a strong acid catalyst.

Amidation: The carboxylic acid groups can also be reacted with amines to form amides. This often requires activating the carboxyl group first, for instance, by converting it into an acid anhydride. The anhydride can then react with an amine to yield a mono-N-alkylamide derivative.

Thiol Group Modifications: The thiol groups are often protected during synthetic sequences to prevent unwanted side reactions, such as oxidation to disulfides. Common protecting groups include acetyl (-Ac) or the formation of a dithiolane ring. The synthesis of the racemic form of 2,3-dimercaptosuccinic acid often proceeds through a rac-2,3-bis(acetylthio)succinic acid intermediate, which is then hydrolyzed to release the free thiols. wikipedia.org These protected intermediates represent a form of thiol modification.

Conjugation Strategies for Targeted Delivery Systems (Pre-clinical Research Tools)

In preclinical research, there is significant interest in attaching molecules like (-)-2,3-dimercaptosuccinic acid to larger systems for targeted delivery. The carboxylic acid groups provide a convenient handle for conjugation to nanoparticles or polymers.

One prominent application is the use of dimercaptosuccinic acid to coat iron oxide magnetic nanoparticles (MNPs). The carboxylic acid groups can bind to the surface of the nanoparticles, creating a stable, biocompatible coating. These DMSA-coated MNPs are being investigated in preclinical animal models for various biomedical applications. The coating helps to stabilize the nanoparticles in biological media and provides functional groups for further attachment of targeting ligands or therapeutic agents. Long-term follow-up studies in rats have been conducted to evaluate the biodistribution and toxicity of these DMSA-coated nanoparticles.

The general strategy for creating such conjugates involves activating the carboxyl groups of the dimercaptosuccinic acid and then reacting them with functional groups (often amines) on the surface of the nanoparticle or polymer. This forms a stable amide linkage, covalently attaching the molecule to the delivery system.

Advanced Structural Elucidation of Synthetic Intermediates and Final Products

Confirming the structure and, crucially, the stereochemistry of synthetic intermediates and the final (-)-2,3-dimercaptosuccinic acid product requires advanced analytical techniques. The primary methods used are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Analysis: This is one of the most powerful methods for determining the three-dimensional structure of a molecule. It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry. Research on the isomers of DMSA has utilized this technique to determine the solid-state structures of both rac-2,3-dimercaptosuccinic acid and its precursor, rac-2,3-bis(acetylthio)succinic acid. wikipedia.org The analysis revealed that in the crystal lattice, the molecules of rac-DMSA adopt a gauche configuration. wikipedia.org This technique is invaluable for confirming that a synthetic route has produced the correct stereoisomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to determine the conformation of molecules in solution. For the isomers of 2,3-dimercaptosuccinic acid, the coupling constants between the protons on the two stereocenters (the C-H protons) can provide information about their relative orientation (the dihedral angle). Studies have used ¹H NMR to investigate how the conformation of DMSA species changes in aqueous solutions as a function of pH. wikipedia.org This is critical for understanding how the molecule will behave in a biological environment. For synthetic intermediates, NMR is used to confirm that each chemical transformation step has been successful before proceeding to the next.

| Technique | Information Provided | Application Example |

| Single-Crystal X-ray Analysis | Precise 3D molecular structure, absolute stereochemistry, solid-state conformation. | Determination of the gauche conformation of rac-DMSA in its crystal structure. wikipedia.org |

| ¹H NMR Spectroscopy | Connectivity of atoms, conformation in solution (via coupling constants), purity of samples. | Studying the pH-dependent conformational changes of DMSA in aqueous solutions. wikipedia.org |

| Potentiometric Titration | Determination of acid dissociation constants (pKa values). | Calculating the distribution of different ionic forms of rac-DMSA across a pH range. wikipedia.org |

High-Resolution Spectroscopic and Chromatographic Techniques for Purity Assessment

The comprehensive evaluation of (-)-2,3-Dimercaptosuccinic acid purity relies on the synergistic use of chromatographic and spectroscopic methods. These techniques provide detailed information on the compound's identity, the presence of any related substances, and its enantiomeric purity.

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of (-)-2,3-Dimercaptosuccinic acid. For the determination of related substances, a reverse-phase HPLC method can be employed. A study outlining a method for dimercaptosuccinic acid uses an Ultimate XB-C18 column (4.6 mm × 150 mm, 5 μm). The mobile phase consists of a gradient elution with two components: Mobile phase A is a tetrabutylammonium bisulfate phosphate solution, and mobile phase B is methanol. The detection is typically set at 220 nm. This method is adept at separating the main compound from potential impurities such as acetylenedicarboxylic acid. mdpi.com

To assess the enantiomeric purity and separate (-)-2,3-Dimercaptosuccinic acid from its other stereoisomers (the (+)-enantiomer and the meso form), chiral HPLC is required. Chiral stationary phases (CSPs) are essential for this separation. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving acidic compounds. nih.gov The separation mechanism on these columns involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the stationary phase, leading to different retention times. The mobile phase composition, typically a mixture of an alkane (like n-hexane) and an alcohol (like 2-propanol or ethanol), is optimized to achieve the best resolution. nih.gov

Thin-Layer Chromatography (TLC) also serves as a valuable tool for the quality control of dimercaptosuccinic acid, particularly in the analysis of its radiolabeled complexes. For instance, silica gel 60 F254 plates can be used with a developing solution of n-propanol, water, and acetic acid to separate different forms of the compound and impurities. nih.gov

Interactive Data Table: HPLC Purity Assessment of Dimercaptosuccinic Acid

| Parameter | Value | Reference |

| Column | Ultimate XB-C18 (4.6 mm × 150 mm, 5 μm) | mdpi.com |

| Mobile Phase A | Tetrabutylammonium bisulfate phosphate solution | mdpi.com |

| Mobile Phase B | Methanol | mdpi.com |

| Elution | Gradient | mdpi.com |

| Flow Rate | 1.0 mL·min-1 | mdpi.com |

| Detection | 220 nm | mdpi.com |

| Linear Range (DMSA) | 14.0-112.0 μg·mL-1 | mdpi.com |

| Limit of Detection (DMSA) | 1.8 μg·mL-1 | mdpi.com |

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of (-)-2,3-Dimercaptosuccinic acid. Both ¹H NMR and ¹³C NMR provide detailed information about the molecular structure.

¹H NMR Spectroscopy: The proton NMR spectrum of dimercaptosuccinic acid in D₂O shows characteristic signals for the methine protons (-CH) and the sulfhydryl protons (-SH), although the latter may exchange with the deuterated solvent. The chemical shifts and coupling constants of the methine protons are sensitive to the stereochemistry of the molecule. For racemic 2,3-dimercaptosuccinic acid, the conformation of the species in aqueous solution has been determined by ¹H NMR spectroscopy as a function of pH. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon framework of the molecule. Distinct signals are expected for the carboxylic acid carbons (-COOH) and the methine carbons (-CHSH).

Quantitative NMR (qNMR) is an increasingly important method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte. ethz.chd-nb.info By using a certified internal standard, the mass fraction of (-)-2,3-Dimercaptosuccinic acid can be accurately determined. ethz.chd-nb.info

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for 2,3-Dimercaptosuccinic Acid

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

| ¹H | ~3.5 - 4.0 | Doublet |

| ¹³C | ~45 - 50 (-CHSH) | - |

| ¹³C | ~175 - 180 (-COOH) | - |

Note: Actual chemical shifts can vary depending on the solvent and pH.

Mass Spectrometry:

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of (-)-2,3-Dimercaptosuccinic acid, which aids in its identification and the characterization of impurities. The mass spectrum of dimercaptosuccinic acid typically shows the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺. Fragmentation patterns can involve the loss of water, carboxyl groups, and thiol groups. acs.org High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the molecule and its fragments with high accuracy.

Interactive Data Table: Mass Spectrometry Data for Dimercaptosuccinic Acid

| Technique | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Reference |

| GC-MS | - | 149, 92, 45 | nih.gov |

| MS-MS | 180.9635 ([M-H]⁻) | 146.9, 103.0, 104.1 | nih.gov |

Coordination Chemistry and Metal Ligand Interactions of 2,3 Dimercaptosuccinic Acid

Fundamental Principles of Thiol-Metal and Carboxylate-Metal Coordination

The interaction between (-)-2,3-Dimercaptosuccinic acid and metal ions is governed by fundamental principles of coordination chemistry, primarily the Hard and Soft Acids and Bases (HSAB) theory. nih.gov This principle classifies metal ions (Lewis acids) and ligand donor atoms (Lewis bases) as either "hard" or "soft". Hard acids prefer to bind with hard bases, and soft acids prefer soft bases. nih.gov

Carboxylate-Metal Coordination: The carboxylate groups (-COO⁻) are considered hard Lewis bases due to the high electronegativity and low polarizability of the oxygen donor atoms. They preferentially coordinate with hard Lewis acids, which are typically metal ions with a high positive charge and small ionic radius, such as Fe(III), Al(III), and Eu(III). nih.govresearchgate.net The interaction is predominantly ionic or electrostatic in character. Carboxylate groups can coordinate to a metal center in several modes, including monodentate (using one oxygen), bidentate chelation (using both oxygens with the same metal), or bridging (linking two or more metal centers). electronicsandbooks.com

Thiol-Metal Coordination: The thiol groups (-SH), or more accurately, the deprotonated thiolate groups (-S⁻), are soft Lewis bases. nih.gov Their sulfur donor atoms are large, highly polarizable, and less electronegative than oxygen. Consequently, they form strong, predominantly covalent bonds with soft Lewis acids. electronicsandbooks.com This category includes heavy metal ions like Hg(II), Pb(II), and Cd(II), as well as late transition metals like Cu(I). nih.govresearchgate.netwikipedia.org The thiol groups in dimercaptosuccinic acid can act as bridging ligands between two metal ions, leading to the formation of polynuclear complexes. researchgate.net

The dual functionality of (-)-2,3-Dimercaptosuccinic acid allows for selective binding. Depending on the properties of the metal ion, coordination can occur exclusively through the thiolates, the carboxylates, or a combination of both, making it a versatile ligand. researchgate.netnih.gov

Stoichiometry, Stability Constants, and Thermodynamic Parameters of Metal-((-)-2,3-Dimercaptosuccinic Acid) Complexes

The formation of a metal complex in solution is a reversible equilibrium, and the strength of the metal-ligand interaction is quantified by the stability constant (or formation constant), K. A higher stability constant indicates a stronger complex. wikipedia.org These interactions are also described by thermodynamic parameters such as enthalpy (ΔH°) and entropy (ΔS°) changes, which provide insight into the nature of the bonding forces. electrochemsci.orgresearchgate.net

The stability constants and stoichiometry of metal complexes with dimercaptosuccinic acid are determined experimentally using several analytical techniques:

Potentiometric Titration: This is a primary method used to determine stability constants. colab.wscapes.gov.br It involves monitoring the pH of a solution containing the metal ion and the ligand as a titrant (an acid or base) is added. The resulting titration curves can be analyzed to calculate the protonation constants of the ligand and the stability constants of the various metal-ligand species formed at different pH values. nih.govnih.gov

Spectrophotometry: This technique relies on changes in the ultraviolet or visible absorption spectrum of the ligand or complex upon metal binding. colab.ws By monitoring absorbance at a specific wavelength as the metal-to-ligand ratio is varied, one can determine the stoichiometry and stability of the complex. capes.gov.br

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the complexes in solution. Chemical shift changes upon complexation can be used to identify the donor atoms involved in coordination and to study the conformations of the complexes. nih.govarizona.edu

The stoichiometry of the complexes formed between metal ions and dimercaptosuccinic acid can vary, with common ratios of metal to ligand being 1:1, 1:2, and 2:2. colab.wswisc.edu For instance, studies on the meso-isomer have shown that lead (Pb²⁺) tends to form a 1:1 complex, while bismuth (Bi³⁺) forms a highly stable 1:2 complex. colab.wscapes.gov.br Zinc (Zn²⁺) has been shown to form a dimeric Zn₂(DMSA)₂ complex. colab.wscapes.gov.br

Table 1: Stability Constants (log β) for selected Metal-DMSA Complexes Note: Most available data is for the meso-isomer, which provides a close approximation for the general binding affinity.

| Metal Ion | Stoichiometry (Metal:DMSA) | Log β | Conditions | Reference |

| Pb(II) | 1:1 | 17.4 | 25°C, 0.1 M ionic strength | colab.wscapes.gov.br |

| Zn(II) | 2:2 (Dimer) | 27.6 (as log β₂₂) | 25°C, 0.1 M ionic strength | colab.ws |

| Bi(III) | 1:2 | 43.87 | 25°C, 0.1 M ionic strength | colab.wscapes.gov.br |

The equilibrium of complex formation is highly sensitive to the pH of the solution and, to a lesser extent, the ionic strength.

Influence of pH: The pH is a critical parameter because it dictates the protonation state of both the carboxylic acid and thiol functional groups of (-)-2,3-Dimercaptosuccinic acid. nih.govmdpi.com At low pH, the functional groups are fully protonated (-COOH and -SH), reducing their ability to act as Lewis bases and coordinate with metal ions. As the pH increases, the carboxylic acid groups deprotonate first (pKa values are typically around 3-4), followed by the thiol groups at higher pH (pKa values around 9-11). researchgate.net Complex formation with many metals becomes significant as the pH rises, allowing for the deprotonation of these donor groups. mdpi.comnih.gov The solubility of the resulting metal complexes is also pH-dependent; some complexes may be insoluble at certain pH ranges and dissolve as other functional groups on the ligand ionize. nih.gov

Influence of Ionic Strength: The ionic strength of the medium can affect the activity coefficients of the ions in solution, which in turn can have a modest influence on the stability constants. researchgate.net High concentrations of background electrolytes can slightly alter the electrostatic interactions involved in complex formation. electrochemsci.org Therefore, stability constants are typically determined at a constant ionic strength to ensure comparability of data. colab.wscapes.gov.br

Stereochemical Aspects of Metal-((-)-2,3-Dimercaptosuccinic Acid) Complexation

The presence of two chiral centers in the (-)-2,3-Dimercaptosuccinic acid molecule introduces significant stereochemical considerations into its coordination chemistry. The specific three-dimensional arrangement of the donor atoms influences the structure, stability, and formation of the metal complexes.

Chiral recognition refers to the preferential interaction of one chiral molecule with one enantiomer of another chiral molecule. In this context, a chiral metal complex might show different stability or formation kinetics when interacting with the (-) enantiomer of DMSA compared to the (+) enantiomer. Studies comparing the complexation behavior of racemic-DMSA (a 1:1 mixture of (+) and (-) enantiomers) with that of the achiral meso-DMSA demonstrate significant stereoisomeric selectivity. nih.govacs.org

For example, the coordination behavior of rac-DMSA with zinc(II) is markedly different from that of meso-DMSA, leading to complexes with different stabilities and solution distributions as a function of pH. nih.gov This difference in binding implies that the stereochemistry of the ligand plays a crucial role in the formation of the coordination sphere. wisc.edu

Furthermore, the coordination of a chiral ligand like (-)-DMSA to a metal center can induce chirality at the metal itself. rsc.org If the ligand arranges itself around the metal ion in a specific, non-superimposable, mirror-image fashion (e.g., a Δ or Λ configuration in an octahedral or distorted square-planar complex), the metal complex becomes chiral. mdpi.comnih.gov This induced chirality is highly dependent on the coordination geometry preferred by the metal ion and the steric constraints imposed by the chiral ligand. nih.gov

Proton NMR studies have been used to investigate the conformations of DMSA isomers and their zinc complexes in aqueous solution. nih.gov The conformation of meso-DMSA, for instance, has been postulated based on NMR titrations. nih.gov The stereochemistry of the ligand dictates how it can wrap around a metal ion. For example, in complexes with Pb²⁺ and Cd²⁺, meso-DMSA coordinates through one oxygen and one sulfur atom, whereas with the softer Hg²⁺ ion, it uses both sulfur atoms. nih.govarizona.edu In contrast, racemic-DMSA has been shown to form two types of complexes with Pb²⁺, one coordinated via S,O and another via S,S donors. arizona.edu These differences highlight how the ligand's stereochemistry affects its bridging and chelation modes.

The analysis of these chelate rings and potential bridging modes, where the ligand links multiple metal centers, is essential for understanding the structure of both simple mononuclear complexes and more complex polynuclear or polymeric species. stanford.edumdpi.com

Advanced Structural Characterization of Metal-((-)-2,3-Dimercaptosuccinic Acid) Complexes

The three-dimensional arrangement of atoms in metal-DMSA complexes is crucial for understanding their stability and reactivity. Advanced analytical techniques provide detailed insights into both their solid-state and solution-phase structures.

While specific crystallographic data for the (-) isomer of DMSA in complex with various metals is not extensively documented in readily available literature, studies on the closely related rac- and meso-2,3-dimercaptosuccinic acids provide valuable insights into the potential coordination geometries. For instance, a comparative study of rac-DMSA and meso-DMSA revealed distinct differences in their solid-state conformations. nih.gov The rac-DMSA was found to exist in a gauche configuration, forming a double-stranded structure, whereas meso-DMSA adopts an anti configuration, resulting in a single-stranded arrangement held together by hydrogen bonds. nih.gov These conformational differences are likely to influence how the different stereoisomers of DMSA coordinate to metal ions.

Research on a silver-nickel-DMSA cluster, Ag4Ni2(DMSA)4, confirmed its structure using X-ray crystallography, highlighting the capability of DMSA to form complex, multi-metallic structures. mdpi.comnih.gov The structural parameters obtained from such studies are critical for understanding the nature of the metal-ligand interactions.

Table 1: Representative Crystallographic Data for DMSA-related Structures

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |

| rac-2,3-bis(acetylthio)succinic acid | Monoclinic | P2₁/c | 9.336(2) | 5.613(1) | 11.583(3) | 99.18(2) | nih.gov |

| rac-2,3-Dimercaptosuccinic acid | Monoclinic | C2/c | 16.324(4) | 5.603(1) | 8.879(2) | 115.83(2) | nih.gov |

| meso-2,3-Dimercaptosuccinic acid | Monoclinic | P2₁/n | 5.341(1) | 6.075(1) | 10.681(2) | 99.40(2) | nih.gov |

This table presents data for DMSA precursors and related isomers to illustrate the type of structural information obtained from X-ray diffraction studies. Data for specific (-)-DMSA metal complexes is limited in the cited literature.

While solid-state structures are informative, the behavior of metal-DMSA complexes in solution is often more relevant to their biological and chemical applications. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Extended X-ray Absorption Fine Structure (EXAFS) are invaluable for probing these solution-phase structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the conformation and coordination of DMSA in solution upon metal binding. Changes in the chemical shifts of the protons and carbons of DMSA can indicate which functional groups (thiol or carboxyl) are involved in the coordination to the metal ion.

Studies on the zinc complexes of meso- and rac-DMSA have demonstrated the power of NMR in elucidating solution structures. mpg.de Proton NMR titrations have been used to postulate the conformations of DMSA species in aqueous solutions at different pH values. nih.govmpg.de Upon complexation with a metal ion, the signals corresponding to the protons and carbons adjacent to the coordinating atoms will experience a shift. For example, the complexation behavior of rac-DMSA with zinc(II) was found to be significantly different from that of meso-DMSA, which is reflected in their NMR spectra and the stability of the formed complexes. mpg.de

Table 2: Illustrative ¹H NMR Chemical Shifts (δ, ppm) for DMSA in D₂O

| Species | pH | Hα | Hβ | Ref. |

| rac-DMSA | < 1.8 | 3.85 | 3.85 | nih.gov |

| rac-DMSA | > 12.8 | 3.25 | 3.25 | nih.gov |

| meso-DMSA | < 1.8 | 3.75 | 3.75 | nih.gov |

| meso-DMSA | > 12.8 | 3.15 | 3.15 | nih.gov |

This table illustrates the pH-dependent shifts in proton signals of DMSA, which are further altered upon metal complexation, providing clues about the coordination environment.

Extended X-ray Absorption Fine Structure (EXAFS)

EXAFS is a powerful technique for determining the local atomic structure of a specific element in a sample, including in solution. It can provide information on the coordination number, the distance to neighboring atoms, and the types of those atoms for a central metal ion in a complex. This is particularly useful for studying metal-DMSA complexes in solution where single crystals for XRD cannot be obtained.

The EXAFS region of an X-ray absorption spectrum contains oscillations that arise from the scattering of the outgoing photoelectron from the absorbing atom by the surrounding atoms. Analysis of these oscillations can yield precise metal-ligand bond lengths. While specific EXAFS data for metal-(-)-2,3-dimercaptosuccinic acid complexes are not extensively reported in the literature, the technique has been widely applied to study the coordination environment of metals in complexes with other thiolate ligands. nih.gov These studies demonstrate the potential of EXAFS to elucidate the coordination sphere of metals complexed with (-)-DMSA in solution, for instance, by determining whether coordination occurs through the sulfur atoms of the thiol groups, the oxygen atoms of the carboxyl groups, or a combination of both.

Comparative Analysis of Coordination Properties with Other Dithiol Ligands

The coordination properties of (-)-2,3-dimercaptosuccinic acid are often compared with those of other dithiol chelating agents, such as British Anti-Lewisite (BAL; 2,3-dimercapto-1-propanol) and its water-soluble derivative, 2,3-dimercapto-1-propanesulfonic acid (DMPS). These comparisons help to understand the structure-activity relationships and the factors that determine the efficacy and selectivity of these ligands for different metal ions.

The stereochemistry of DMSA also plays a crucial role in its coordination. The relative orientation of the thiol and carboxyl groups in the (-)-isomer will dictate the geometry of the resulting chelate rings, which in turn affects the stability and selectivity for certain metal ions. For instance, in the chelation of lead, there is a striking difference in the structures of the complexes formed with meso-DMSA versus rac-DMSA. The meso isomer coordinates to lead via one sulfur and one oxygen atom, whereas the rac form can chelate through both sulfur atoms or one sulfur and one oxygen atom. rsc.org

Table 3: Comparison of Dithiol Chelating Ligands

| Ligand | Structure | Donor Atoms | Key Features |

| (-)-2,3-Dimercaptosuccinic acid (DMSA) | HOOC-CH(SH)-CH(SH)-COOH | 2x -SH, 2x -COOH | Stereoisomerism influences coordination; multiple chelation modes possible. |

| British Anti-Lewisite (BAL) | HS-CH₂-CH(SH)-CH₂-OH | 2x -SH, 1x -OH | Primarily a dithiol; lower water solubility. |

| 2,3-Dimercapto-1-propanesulfonic acid (DMPS) | HS-CH₂-CH(SH)-CH₂-SO₃H | 2x -SH, 1x -SO₃H | Water-soluble analogue of BAL. rsc.org |

This comparative analysis highlights that the unique structural features of (-)-2,3-dimercaptosuccinic acid, including its stereochemistry and the presence of both soft (thiol) and hard (carboxylate) donor groups, set it apart from other dithiol chelators and are fundamental to its specific metal-binding properties.

Mechanistic Investigations of 2,3 Dimercaptosuccinic Acid in Biological Models Excluding Clinical Outcomes

Cellular Uptake and Intracellular Distribution Mechanisms in In Vitro Systems

(-)-2,3-Dimercaptosuccinic acid (DMSA) is a hydrophilic chelating agent, a characteristic that largely dictates its behavior in biological systems. Its distribution is primarily extracellular, which limits its ability to directly access and bind with metals located within cells. acs.orgnih.gov This property is a critical factor in its mechanism of action, as it influences which metal pools it can interact with.

Exploration of Specific Membrane Transporters and Permeation Pathways

The hydrophilic nature of DMSA restricts its passive diffusion across lipid-rich cell membranes. While information on specific transporters for DMSA itself is limited, studies on its more lipophilic derivatives provide insight into potential pathways. For instance, monoisoamyl meso-2,3-dimercaptosuccinate (Mi-ADMS), an ester of DMSA, is believed to gain access to intracellular compartments, at least in part, through the organic anion transport system. nih.gov This suggests that while DMSA's entry is limited, related compounds can utilize specific carrier-mediated pathways to enter cells. Hydrophilic chelators are generally inefficient at complexing with intracellular metal deposits due to their poor membrane permeability. nih.gov

Subcellular Localization and Compartmentalization Studies

Consistent with its hydrophilic character and primary extracellular distribution, DMSA is not expected to significantly accumulate within subcellular compartments. acs.orgnih.gov Its mechanism largely involves chelating metals in the bloodstream and extracellular fluids. nih.gov Any intracellular activity is likely limited, though more lipophilic ester derivatives are designed to overcome this limitation and can decrease intracellular metal stores. nih.govnih.gov The primary localization of DMSA in the extracellular space means its direct interaction with subcellular organelles is minimal.

Interaction with Endogenous Metal Homeostasis Pathways

DMSA and its analogs can influence the balance of essential and toxic metals by interacting with key proteins involved in metal homeostasis.

Modulation of Metal-Binding Proteins (e.g., Metallothioneins) at a Molecular Level

Metallothioneins (MTs) are small, cysteine-rich proteins crucial for the homeostasis of essential metals like zinc and for detoxifying heavy metals such as cadmium. researchgate.netreactome.org DMSA and its derivatives can directly interact with metallothioneins to remove bound metals. In vitro studies have shown that DMSA itself has a limited ability to remove cadmium from a cadmium-metallothionein (Cd-MT) complex. nih.gov However, its more lipophilic esters are significantly more effective.

Using 1H NMR spectroscopy, researchers have demonstrated that esters of DMSA can effectively compete with metallothionein for both zinc (Zn2+) and cadmium (Cd2+) ions. nih.gov The chelator actively removes these metal ions from the protein. nih.gov An important biochemical consequence of this metal removal is that the resulting metal-free metallothionein (apo-MT) becomes more susceptible to oxidation at physiological pH. nih.gov

| Compound | Percentage of Cadmium Removed from Cd-MT (after 3 hours) | Reference |

|---|---|---|

| (-)-2,3-Dimercaptosuccinic acid (DMSA) | ~15% | nih.gov |

| Monoisoamyl meso-2,3-dimercaptosuccinate (Mi-ADMS) | ~70% | nih.gov |

Effects on Intracellular Metal Pools and Speciation in Model Systems

By removing metals from proteins like metallothionein, DMSA's lipophilic analogs can alter the concentration and chemical form (speciation) of intracellular metals. The mobilization of metals from a protein-bound state to a chelator-bound complex is a fundamental change in the metal's speciation. This action can decrease the total intracellular stores of a given metal. nih.gov The formation of a DMSA-metal complex effectively creates a new, mobile metal species that can then be transported out of the cell and excreted from the body. patsnap.comtaylorandfrancis.com

Molecular Mechanisms of Chelation-Induced Biochemical Effects

The primary molecular mechanism of DMSA is the formation of stable complexes with heavy metal ions. patsnap.com This process, known as chelation, is central to its biochemical effects. The DMSA molecule contains two sulfhydryl (-SH) groups that have a high affinity for binding to heavy metals like lead, mercury, and arsenic. patsnap.comtaylorandfrancis.com

These sulfhydryl groups form strong, stable coordinate bonds with the metal ion, creating a ring-like structure called a chelate. patsnap.com The formation of this DMSA-metal complex has several key biochemical consequences:

Sequestration of Toxic Metals : By binding to the metal, DMSA effectively sequesters it, preventing it from interacting with endogenous biological molecules. This reduces the metal's inherent toxicity. patsnap.comnih.gov

Enzyme Reactivation : Heavy metals often exert their toxicity by binding to sulfhydryl groups on essential enzymes, thereby inhibiting their function. DMSA can seize these metals from the enzyme's active site, forming a more stable DMSA-metal complex. taylorandfrancis.com This frees the enzyme, allowing it to restore its normal biological function. taylorandfrancis.com

| Mechanism | Molecular Details | Biochemical Consequence | Reference |

|---|---|---|---|

| Chelation | Two sulfhydryl (-SH) groups form stable coordinate bonds with a heavy metal ion. | Formation of a non-toxic, water-soluble chelate complex. | patsnap.comtaylorandfrancis.com |

| Inactivation of Metal Toxicity | The chelate structure shields the metal, preventing it from binding to biological targets. | Reduces damage to enzymes, cellular structures, and other biomolecules. | patsnap.comnih.gov |

| Enzyme Reactivation | Removes metal ions that are inhibiting enzyme function by binding to their active sites. | Restoration of normal enzymatic activity. | taylorandfrancis.com |

Ligand Exchange Dynamics and Metal Mobilization from Biomolecules

(-)-2,3-Dimercaptosuccinic acid (DMSA) is a chelating agent that has been observed to form stable complexes with a wide array of metal ions. The efficacy of DMSA in mobilizing metals from biomolecules is a critical aspect of its mechanism of action. This process involves complex ligand exchange reactions where DMSA competes with biological ligands for metal ions.

In biological systems, a significant portion of DMSA binds to plasma proteins, primarily albumin, through a disulfide bond with cysteine, with only a small fraction existing as a free drug. It is believed that the mixed disulfides of DMSA with cysteine are the active chelating moieties in the human body. This suggests that the process of chelation may predominantly occur in the kidneys, where DMSA accumulates.

Theoretical studies using density functional theory (DFT) have been conducted to investigate the complex formation between DMSA and various metal ions, including Cd²⁺, Hg²⁺, and Pb²⁺, in an aqueous environment. These studies calculate binding energies and thermodynamic parameters to understand the stability of the resulting complexes. Such calculations have shown an effective charge transfer from the oxygen and sulfur atoms of DMSA to the metal ions, indicating a strong interaction. Quantum theory of atoms in molecules (QTAIM) analysis has suggested that covalent interactions are the primary driving force in the formation of the DMSA-Pb²⁺ complex, while electrostatic interactions are more dominant in the formation of complexes with Cd²⁺ and Hg²⁺.

The binding of metal ions to DMSA can occur through its carboxyl and mercapto groups. As a bidentate ligand, DMSA can bind to metal ions via its two mercapto groups or through a combination of one carboxyl and one mercapto group. This versatility allows it to effectively chelate and mobilize various heavy metals.

| Metal Ion | Type of Interaction with DMSA | Reference |

| Pb²⁺ | Primarily covalent | researchgate.net |

| Cd²⁺ | Primarily electrostatic | researchgate.net |

| Hg²⁺ | Primarily electrostatic | researchgate.net |

Role of Thiol Redox States in Biological Environments and Metal Buffering

The thiol groups of (-)-2,3-dimercaptosuccinic acid and its metabolic products play a significant role in influencing the thiol redox state of biological environments. The cellular thiol-disulfide balance is a crucial aspect of maintaining cellular health. Thiols, such as glutathione, are key in protecting cells from oxidative damage.

Studies have shown that treatment with DMSA can lead to a significant normalization of red blood cell glutathione levels. This suggests that DMSA may help to reduce oxidative stress, allowing for the regeneration of this critical endogenous antioxidant. The heavy metal chelating property of DMSA, owing to its vicinal dithiol groups, may also contribute to its antioxidant effect by scavenging oxygen radicals and inhibiting lipid peroxidation. nih.gov

The interaction of DMSA with the glutathione redox cycle has been investigated in vitro. In one study, it was found that while arsenotriglutathione inhibits glutathione reductase, this inhibition can be partially reversed by the addition of DMSA. However, it was also noted that high concentrations of DMSA could inhibit the reduction of glutathione disulfide by the yeast enzyme. nih.gov This indicates a complex interplay between DMSA and the enzymes involved in maintaining the glutathione redox balance.

| Biological Parameter | Effect of DMSA | Reference |

| Red Blood Cell Glutathione | Normalization | nih.gov |

| Glutathione Reductase Activity | Partial reversal of inhibition by arsenotriglutathione; inhibition at high concentrations | nih.gov |

Influence on Enzymatic Activity and Protein Conformation (In Vitro Studies)

Direct Chelation of Metal Cofactors in Enzymes

The ability of (-)-2,3-dimercaptosuccinic acid to chelate metal ions can directly impact the activity of metalloenzymes by removing essential metal cofactors. This has been demonstrated in in vitro studies with various enzymes.

Metallo-β-lactamases (MBLs) are a class of enzymes that confer bacterial resistance to β-lactam antibiotics and require zinc for their catalytic activity. In vitro studies have shown that DMSA, in combination with carbapenems, can significantly decrease the minimum inhibitory concentrations (MICs) against MBL-producing strains of Escherichia coli and Pseudomonas aeruginosa. nih.gov This effect is concentration-dependent, and for some strains, DMSA can restore susceptibility to carbapenems. This suggests that DMSA inhibits the MBLs by chelating the zinc ions essential for their function.

Another study investigated the effect of arsenotriglutathione on glutathione reductase. The inhibition of this enzyme was partially reversed by DMSA, indicating that DMSA could remove the arsenic-containing inhibitor from the enzyme. However, it was also observed that high concentrations of DMSA (IC50 of 7 mM with 0.1 mM glutathione disulfide) could directly inhibit the yeast glutathione reductase. nih.gov

| Enzyme | Effect of DMSA | Metal Cofactor | Reference |

| Metallo-β-lactamases (NDM-1, VIM-2, IMP-1) | Inhibition (restores carbapenem (B1253116) activity) | Zinc | nih.gov |

| Yeast Glutathione Reductase | Partial reversal of arsenotriglutathione inhibition; direct inhibition at high concentrations | Not specified | nih.gov |

Allosteric Modulation of Protein Function through Metal Removal

Allosteric modulation refers to the regulation of an enzyme's activity by the binding of a molecule at a site other than the active site, leading to a conformational change in the protein. While direct chelation of a metal cofactor from the active site is a primary mechanism of DMSA's effect on metalloenzymes, it is plausible that metal removal from allosteric sites could also modulate protein function.

The binding of an allosteric modulator induces a conformational change that can either enhance or reduce the enzyme's activity. This alteration of the active site's shape affects its ability to bind to its substrate.

While specific studies demonstrating allosteric modulation of protein function by (-)-2,3-dimercaptosuccinic acid through metal removal are not extensively documented, the principle remains a potential mechanism of its action. If a metal ion is bound to an allosteric site and contributes to the protein's functional conformation, its removal by a chelating agent like DMSA could induce a conformational change that alters the enzyme's catalytic activity. This represents an indirect mechanism of influencing protein function, distinct from the direct removal of a catalytic metal cofactor. Further research is needed to explore specific instances of this mechanism involving DMSA.

Oxidative Stress Modulation by (-)-2,3-Dimercaptosuccinic Acid in Cellular Models

Scavenging of Reactive Oxygen and Nitrogen Species

(-)-2,3-Dimercaptosuccinic acid, as a dithiol compound, possesses antioxidant properties and has the potential to scavenge reactive oxygen and nitrogen species (RONS). The presence of two thiol groups allows it to act as a reducing agent and participate in redox reactions.

The formation of peroxynitrite (ONOO⁻), a potent and damaging reactive nitrogen species, can occur during the thiol-mediated reduction of sodium nitroprusside under aerobic conditions. This suggests that thiols can interact with nitrogen-containing compounds and influence the generation of RNS. nih.gov While direct kinetic data on the scavenging of peroxynitrite and nitric oxide by DMSA is limited, the chemical nature of its thiol groups suggests a potential for such reactions. Chelating agents, in general, have been shown to possess antioxidant properties by reacting with various RONS.

In cellular models, the antioxidant effects of DMSA are often linked to its ability to chelate metals that can catalyze the formation of reactive oxygen species through Fenton-like reactions. By sequestering these metal ions, DMSA can indirectly reduce the burden of oxidative stress.

Furthermore, studies have indicated that DMSA can act as an oxygen radical scavenger, which contributes to its ability to inhibit lipid peroxidation. This provides an additional advantage in mitigating the cellular damage induced by heavy metals, which often involves the generation of oxidative stress. nih.gov

| Reactive Species | Potential Interaction with DMSA | Reference |

| Oxygen Radicals | Scavenging, leading to inhibition of lipid peroxidation | nih.gov |

| Peroxynitrite (ONOO⁻) | Potential for interaction due to thiol groups | nih.gov |

Interplay with Glutathione and Thioredoxin Systems in Redox Homeostasis

The cellular redox environment is meticulously maintained by a complex network of antioxidant systems, among which the glutathione and thioredoxin systems are paramount. These systems play a critical role in detoxifying reactive oxygen species (ROS), maintaining the thiol status of proteins, and regulating signaling pathways. The interaction of (-)-2,3-Dimercaptosuccinic acid (DMSA) with these systems is a key aspect of its mechanism of action, particularly in the context of mitigating oxidative stress.

Glutathione System

The glutathione system is a cornerstone of cellular antioxidant defense, centered around the tripeptide glutathione (GSH). GSH directly quenches reactive oxygen species and is a cofactor for several antioxidant enzymes, including glutathione peroxidase (GPx) and glutathione S-transferases (GSTs). The ratio of its reduced (GSH) to oxidized (GSSG) form is a critical indicator of cellular redox balance.

Research, primarily utilizing the meso-isomer of DMSA, has shown that this chelating agent can significantly influence the glutathione system, especially under conditions of heavy metal-induced oxidative stress. Heavy metals like lead and arsenic are known to deplete cellular GSH levels and inhibit key enzymes of the glutathione system.

In a rat model of lead intoxication, administration of meso-DMSA was found to be effective in preventing the alterations in hepatic levels of both reduced (GSH) and oxidized (GSSG) glutathione. Another study investigating arsenic-induced hepatotoxicity in rats demonstrated that treatment with meso-DMSA counteracted the sharp decrease in glutathione content and the diminished activity of glutathione reductase (GR). The combination of DMSA with an antioxidant, N-acetylcysteine (NAC), was particularly effective in restoring GSH levels to near normal.

Furthermore, in lead-exposed rats, treatment with meso-DMSA led to an increase in the levels of GSH and cysteine in the lenses. It also significantly decreased the amount of protein-bound glutathione (PSSG), indicating a restoration of the reductive capacity of the tissue. These findings suggest that DMSA, by chelating the offending metal, can alleviate the burden on the glutathione system, allowing for the regeneration and maintenance of adequate GSH levels and the proper functioning of related enzymes.

Interactive Data Table: Effect of DMSA on Glutathione System Components in Metal-Induced Toxicity Models

| Parameter | Biological Model | Toxin | Effect of DMSA Treatment |

| Hepatic GSH | Rats | Lead | Prevents alteration |

| Hepatic GSSG | Rats | Lead | Prevents alteration |

| Hepatic GSH Content | Rats | Arsenic | Counteracts decrease |

| Hepatic Glutathione Reductase Activity | Rats | Arsenic | Enhances activity toward normalization |

| Lens GSH Levels | Rats | Lead | Increases levels |

| Lens Protein-Bound Glutathione (PSSG) | Rats | Lead | Decreases levels |

Thioredoxin System

The thioredoxin system, comprising thioredoxin (Trx), thioredoxin reductase (TrxR), and NADPH, is another major cellular thiol-disulfide redox system. It plays a crucial role in regulating a wide range of cellular processes, including DNA synthesis, apoptosis, and the antioxidant response, by catalyzing the reduction of disulfide bonds in proteins.

Despite the importance of the thioredoxin system in maintaining redox homeostasis, there is a notable lack of specific research investigating the direct interplay between (-)-2,3-Dimercaptosuccinic acid and the components of this system in biological models, excluding clinical outcomes. Extensive searches of scientific literature did not yield studies that specifically examined the effects of the levorotatory isomer of DMSA on the activity of thioredoxin or thioredoxin reductase, or its impact on thioredoxin-mediated signaling pathways.

Therefore, while the influence of DMSA on the glutathione system is documented, its direct mechanistic interactions with the thioredoxin system remain an area that requires further scientific investigation to be fully understood.

Advanced Analytical Methodologies for Studying 2,3 Dimercaptosuccinic Acid in Research

Chromatographic Separations for (-)-2,3-Dimercaptosuccinic Acid and its Research-Relevant Species

Chromatographic techniques are indispensable for separating DMSA from potential interferents, its oxidized forms, and its metal complexes, thereby enabling precise analysis.

High-Performance Liquid Chromatography (HPLC) with Derivatization and Advanced Detection

High-Performance Liquid Chromatography (HPLC) stands as a primary tool for analyzing non-volatile compounds like DMSA. nih.gov Due to DMSA's lack of a strong UV-absorbing chromophore, derivatization is often employed to enhance its detectability. nih.govmdpi.com This process involves reacting DMSA with a labeling agent to attach a molecule that is readily detectable by UV-Vis or fluorescence detectors. For instance, a highly fluorescent and stable derivative of DMSA can be formed by reaction with monobromobimane (B13751) (mBBr) in an alkaline solution, significantly improving detection limits. nih.gov Another approach involves pre-column derivatization with reagents like 4-chloro-7-nitrobenzofurazane (NBD-Cl) to create fluorescent products. mdpi.com

The coupling of HPLC with mass spectrometry (LC-MS) offers a powerful alternative, often eliminating the need for derivatization. nih.gov LC-MS provides high selectivity and sensitivity, along with structural information that is crucial for identifying metabolites. nih.gov

Table 1: HPLC Research Methodologies for (-)-2,3-Dimercaptosuccinic Acid

| Parameter | Method Details | Reference |

| Derivatization Agent | Monobromobimane (mBBr) to form a highly fluorescent and stable derivative. | nih.gov |

| Sample Pre-treatment | Oxidized DMSA reduced by dithiothreitol (B142953) (DTT); deproteinization with acetonitrile. | nih.gov |

| Detection | Fluorescence detection. | nih.gov |

| Quantitation Limits | 0.025 µg/ml in brain and 0.1 µg/ml in various other tissues. | nih.gov |

| Application | Determination of DMSA in biological samples like blood and tissues for pharmacokinetic studies. | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Thiol Derivatives

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), non-volatile thiols like DMSA must first be converted into volatile derivatives. This chemical modification typically involves esterification of the carboxylic acid groups and alkylation of the thiol groups. Derivatization not only facilitates volatilization but can also improve chromatographic behavior and mass spectrometric response. nih.gov Reagents such as N-ethylmaleimide (NEM) have been used for the derivatization of thiols to enhance their detection by GC-MS. researchgate.net Although challenging due to their reactivity and low concentrations, derivatization strategies followed by GC-MS analysis are crucial for studying polyfunctional thiols. nih.gov

Capillary Electrophoresis (CE) for Speciation Studies

Capillary Electrophoresis (CE) is a high-efficiency separation technique well-suited for the analysis of charged species like DMSA and its metal complexes. nih.govnih.gov It separates ions based on their electrophoretic mobility in an electric field. This method is particularly valuable for speciation studies, allowing researchers to investigate the formation and stability of DMSA-metal chelates. nih.gov For complex samples, CE can offer a simpler and more cost-effective alternative to other techniques, sometimes allowing for direct injection of samples like urine with minimal pretreatment. nih.govnih.gov To enhance analysis, any metabolized DMSA can be converted back to its free form through chemical reduction with dithiothreitol (DTT). nih.gov

Spectroscopic Quantification and Detection Methods in Research Matrices

Spectroscopic methods provide powerful tools for the quantification and detection of DMSA and its complexes, often complementing chromatographic analyses.

Atomic Absorption/Emission Spectroscopy and ICP-OES for Metal-Chelate Analysis

Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are instrumental for research focused on the metal-chelating properties of DMSA. digitellinc.comwho.int These techniques quantify the concentration of a metal, thereby indirectly providing information about the chelation process. For example, to determine the efficiency of DMSA in binding a metal like lead, researchers can measure the metal concentration before and after exposure to DMSA. Blood lead concentrations, for instance, have been determined using atomic absorption spectrophotometry to evaluate the efficacy of DMSA. johnshopkins.edu This approach is fundamental in studies investigating the capacity of DMSA to bind and remove heavy metals. digitellinc.com

Table 2: Research Applications of Atomic Spectroscopy for DMSA-Metal Chelate Analysis

| Technique | Analyte | Research Focus | Finding | Reference |

| Atomic Absorption Spectrophotometry | Lead (Pb) | Efficacy of DMSA in reducing blood lead concentrations in experimentally induced lead toxicosis in cockatiels. | DMSA administration significantly decreased blood lead concentrations. | johnshopkins.edu |

| Atomic Absorption Spectroscopy (AAS) | Lead (Pb), Cadmium (Cd), Zinc (Zn) | Developing a protocol to quantify the metal binding efficiency of chelating polymers. | AAS can be used to quantify the remaining metal concentration in a solution after chelation. | digitellinc.com |

| Atomic Absorption Spectroscopy (AAS) | Various Heavy Metals | Determination of heavy metal content in medicinal plants. | AAS is a standard method for quantifying heavy metal concentrations in various samples. | who.int |

UV-Vis and Fluorescence Spectroscopy for Ligand-Based Detection

UV-Visible (UV-Vis) and fluorescence spectroscopy are versatile techniques for detecting and quantifying DMSA. nih.govnih.gov While DMSA itself has a weak UV absorbance, its complexes with certain metals can exhibit distinct absorption spectra. For example, the formation of DMSA complexes with zinc, nickel, and iron ions, as well as zinc oxide nanoparticles, can be monitored by observing changes in the UV-Vis spectrum, such as a shift in the maximum absorption wavelength. nih.gov The interaction between DMSA and nickel(II), for instance, results in a new absorption band at 311 nm. nih.gov

Fluorescence spectroscopy offers enhanced sensitivity. researchgate.net Derivatizing DMSA with a fluorescent tag allows for the detection of low concentrations. Furthermore, the development of "turn-on" fluorescent probes based on DMSA allows for the detection of specific metal ions like mercury(II). researchgate.net These spectroscopic techniques are valuable for studying the fundamental interactions between DMSA and metal ions in research settings. nih.govnih.gov

Mass Spectrometry-Based Approaches for Ligand-Metal Speciation and Metabolomics

Mass spectrometry (MS) is a cornerstone in the analysis of DMSA, offering high sensitivity and selectivity for characterizing the compound and its metabolic fate, especially its metal complexes. nih.gov It allows for the detailed investigation of ligand-metal speciation, which is crucial for understanding the mechanism of metal chelation.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique particularly well-suited for the analysis of non-volatile and thermally labile molecules, such as DMSA and its metal complexes. researchgate.netnih.gov This method gently transfers ions from solution into the gas phase, allowing for the detection of intact metal-ligand complexes, providing direct evidence of their formation, stoichiometry, and the oxidation state of the metal. researchgate.netrsc.org

In the context of DMSA, ESI-MS can be used to:

Identify Stoichiometry: Determine the molar ratio of DMSA to metal ions in a complex. For instance, studies on various metal-ligand complexes have successfully identified 1:1 stoichiometries. thermofisher.com

Characterize Speciation: Analyze how speciation changes with varying pH or metal-to-ligand ratios, which is critical for understanding behavior under different physiological conditions. researchgate.net

Elucidate Fragmentation: Tandem MS (MS/MS) experiments can be performed to fragment the parent complex ion. nih.govnih.gov The resulting fragmentation pattern provides structural information and can confirm the identity of the bound metal through the detection of the free metal ion. nih.gov

The high accuracy of modern mass spectrometers allows for the precise determination of the mass-to-charge ratio (m/z) of the complexes, with errors often below 5 ppm, confirming their elemental composition. thermofisher.com

| Parameter | Information Provided by ESI-MS | Relevance to (-)-2,3-DMSA Research |

| Parent Ion Scan (MS1) | Mass-to-charge (m/z) of intact DMSA-metal complexes. | Confirms the formation and stoichiometry (e.g., 1:1, 1:2) of complexes with various metals (e.g., Pb, Hg, As). |

| Isotopic Pattern | Characteristic isotopic distribution of the metal in the complex. | Unambiguously identifies the metal involved in the complex. thermofisher.com |

| Tandem MS (MS/MS) | Fragmentation pattern of the complex, release of free metal ions. | Provides structural information about the complex and confirms metal identity. nih.govnih.gov |

| pH-dependent Analysis | Changes in complex abundance and speciation with pH. | Reveals the stability and dominant forms of DMSA-metal complexes under different physiological pH conditions. researchgate.net |

This table summarizes the application of ESI-MS for the characterization of metal complexes with organic ligands like (-)-2,3-Dimercaptosuccinic acid.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for quantifying trace and ultra-trace elements with exceptional sensitivity, often reaching detection limits in the parts-per-trillion range. researchgate.netpubcompare.ai In DMSA research, ICP-MS is invaluable for studying elemental speciation—the distribution of an element among defined chemical species in a system.

To achieve speciation analysis, ICP-MS is typically coupled with a separation technique, most commonly High-Performance Liquid Chromatography (HPLC) or Size Exclusion Chromatography (SEC). nih.govrsc.org This hyphenated approach (e.g., HPLC-ICP-MS) allows for the physical separation of different metal-containing species in a biological sample before they are introduced into the plasma for elemental quantification. rsc.org

This methodology is critical for:

Tracking Metal Mobilization: Quantifying the transfer of toxic metals from endogenous proteins or tissues into DMSA-metal complexes in biological fluids.

Metabolomics: Following the distribution of essential metals (e.g., zinc, copper) to understand if DMSA chelation therapy disrupts their homeostasis. nih.gov

Identifying Unknown Metallo-proteins: SEC-ICP-MS can be used to screen for metal-binding proteins and assess how DMSA competes for the metal ions bound to them. nih.gov

| Analytical Approach | Analyte Type | Research Application for (-)-2,3-DMSA |

| HPLC-ICP-MS | Small molecule-metal complexes, different metal oxidation states. | Separates and quantifies free metal ions, DMSA-metal complexes, and metal-cysteine complexes in urine or plasma. researchgate.net |

| SEC-ICP-MS | Protein-bound metals, large molecular weight complexes. | Measures the distribution of metals between high-molecular-weight proteins (e.g., albumin) and low-molecular-weight DMSA complexes. nih.gov |

| GC-ICP-MS | Volatile organometallic species. | Determines volatile metal compounds, for instance, in breath analysis, to study detoxification pathways. researchgate.net |

This table outlines the use of hyphenated ICP-MS techniques for elemental speciation studies relevant to (-)-2,3-Dimercaptosuccinic acid research.

Bioanalytical Techniques for In Vitro and Ex Vivo Studies (Excluding Human Samples)

To elucidate the cellular and tissue-level mechanisms of DMSA, researchers employ various bioanalytical techniques in non-human models. These methods bridge the gap between basic chemical interactions and whole-organism responses.

Cell-based assays provide a controlled environment to investigate the direct effects of DMSA on cellular processes. These in vitro models are essential for studying the kinetics of metal mobilization and transport across cell membranes without the complexities of a whole-organism system.

Research in this area often involves:

Cytotoxicity Assays: Before assessing efficacy, the biocompatibility of the chelator is established. Assays like the MTT assay are used to determine the concentration range at which DMSA does not harm the cells. Studies on DMSA-coated nanoparticles, for example, have been used to evaluate cell viability in mesenchymal stem cells. nih.gov

Metal Uptake/Efflux Studies: Cells are first loaded with a specific metal (e.g., lead, cadmium). Subsequently, they are exposed to DMSA, and the concentration of the metal is measured over time in both the cell lysate and the extracellular medium. This helps to determine the rate at which DMSA can enter cells or sequester intracellular metals and facilitate their efflux.

Fluorescent Probes: The use of metal-specific fluorescent probes allows for the real-time visualization of changes in intracellular free metal concentrations upon the addition of DMSA.

| Assay Type | Cell Line Example | Parameter Measured | Mechanistic Insight |

| MTT Viability Assay | Mesenchymal Stem Cells | Percentage of viable cells after exposure. | Determines the non-toxic concentration range for DMSA, ensuring that observed effects are due to chelation, not cell death. nih.gov |

| Prussian Blue Staining | Lung Tissue Sections (ex vivo) | Histological detection of iron. | Visualizes the presence and distribution of metals within tissues, which can be correlated with DMSA treatment. nih.gov |

| Metal Quantification (ICP-MS) | HeLa, MCF-7 | Intracellular metal concentration. | Quantifies the efficacy of DMSA in removing specific target metals from within the cell. rsc.org |

This table presents examples of cell-based assays used to study the biological activity and safety profile of compounds like (-)-2,3-Dimercaptosuccinic acid.

To understand the pharmacokinetics and pharmacodynamics of DMSA in a living system, researchers turn to animal models. Tissue distribution studies provide a snapshot of where the compound and chelated metals accumulate, while microdialysis offers a dynamic view of biochemical changes in the extracellular space of specific tissues. renalfellow.orgnih.gov

Tissue Distribution Studies: In these experiments, animal models (e.g., mice, rats) are administered DMSA, often labeled with a radioactive isotope (e.g., 99mTc-DMSA) for ease of detection. enea.itiaea.org At various time points, animals are euthanized, and organs are harvested to quantify the amount of the compound present. These studies have shown that DMSA and its complexes have significant accumulation in the kidneys, which is consistent with its primary route of excretion. enea.itradiopaedia.org An HPLC-based method has been developed to quantify DMSA in various tissues, including the brain, liver, and kidney, with limits of quantitation as low as 0.025 µg/mL. nih.gov

Microdialysis: This in vivo sampling technique involves implanting a small, semi-permeable probe into a target tissue (e.g., brain, kidney) of an anesthetized or freely moving animal. renalfellow.orgnih.gov A physiological solution is slowly perfused through the probe, allowing molecules from the surrounding extracellular fluid to diffuse into the probe based on their concentration gradient. The collected dialysate can then be analyzed (e.g., by HPLC or ICP-MS) to measure real-time changes in the concentrations of DMSA, unbound metals, and DMSA-metal complexes. This provides critical mechanistic data on how DMSA accesses target metals in specific tissue compartments and facilitates their removal. mdpi.combiorxiv.org

| Organ | Peak Concentration / Uptake (% Injected Dose/gram) | Time Point | Animal Model | Reference |

| Kidney | ~20 %ID/g | 3 hours | Mouse | enea.it |

| Liver | ~6 %ID/g | 3 hours | Mouse | enea.it |

| Femur (Bone) | ~20 %ID/g | 3 hours | Mouse | enea.it |

| Blood | 0.1-6.4 µg/mL (Linear Range) | N/A | Mouse | nih.gov |

| Brain | 0.025-1.6 µg/mL (Linear Range) | N/A | Mouse | nih.gov |

This table provides representative data from tissue distribution studies of DMSA and its complexes in animal models, highlighting key target organs.

Pre Clinical Research Applications and Models Non Human, Mechanistic Focus

In Vitro and Cell Culture Models for Metal Removal and Detoxification Research

In vitro and cell culture systems offer controlled environments to dissect the molecular interactions between DMSA, heavy metals, and biological components, free from the systemic complexities of a whole organism.

The development of sophisticated cell-based assays is crucial for quantifying the efficacy of DMSA in protecting cells from heavy metal-induced damage. These assays provide mechanistic insights into the compound's protective effects at a cellular level.

One key approach involves enzymatic assays. For instance, in vitro studies have demonstrated that both DL- and meso-DMSA are equally effective at preventing or reversing the inhibition of the mouse kidney pyruvate dehydrogenase (PDH) complex caused by sodium arsenite. This type of assay directly measures the restoration of critical enzyme function, providing a clear endpoint for chelation efficacy.

Cytotoxicity and cell viability assays are also fundamental. Researchers have utilized assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the ability of DMSA-containing nanocomposites to mitigate the toxic effects of heavy metals on cell lines such as the human liver cell line HL-7702. Such assays can generate dose-response curves to quantify the protective concentration of the chelating agent.

Modern cell-based assays extend beyond simple viability, enabling the investigation of specific detoxification pathways. These can include assays that measure:

Oxidative Stress Markers: Quantifying the reduction of reactive oxygen species (ROS) in cells co-exposed to a heavy metal and DMSA.

Gene Expression: Using techniques like qPCR to measure the upregulation or downregulation of genes involved in cellular stress responses (e.g., heat shock proteins, metallothioneins) and observing how DMSA modulates these changes.

Apoptosis: Employing methods like flow cytometry to determine if DMSA can prevent the programmed cell death induced by toxic metals.

These advanced assays are essential for screening new DMSA analogues or delivery systems and for building a comprehensive understanding of the compound's cellular mechanisms of action.

Table 1: Types of Cell-Based Assays for DMSA Efficacy Studies

| Assay Type | Measured Endpoint | Application in DMSA Research |

|---|---|---|

| Enzymatic Assays | Specific enzyme activity (e.g., Pyruvate Dehydrogenase) | To demonstrate the reversal of metal-induced enzyme inhibition. |

| Cell Viability (e.g., MTT) | Mitochondrial dehydrogenase activity (indicates viable cells) | To quantify the protective effect of DMSA against metal-induced cell death. |

| Oxidative Stress | Levels of Reactive Oxygen Species (ROS) | To determine if DMSA's protective mechanism involves antioxidant activity. |

| Gene Expression (qPCR) | mRNA levels of specific genes | To study the effect of DMSA on cellular stress response pathways. |

| Apoptosis Assays | Markers of programmed cell death (e.g., caspase activity) | To assess if DMSA can prevent metal-induced apoptosis. |

To bridge the gap between two-dimensional cell cultures and whole-animal models, researchers are turning to three-dimensional (3D) systems like organoids and precision-cut tissue slices. These models better recapitulate the complex architecture and function of native organs. akjournals.comnih.gov